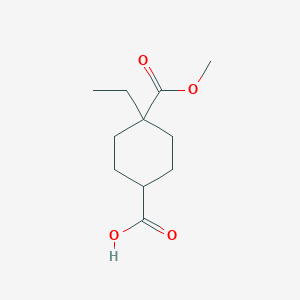

Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid

Description

Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a methoxycarbonyl group and an ethyl substituent at the 4-position of the ring. The stereochemistry (1r,4s) indicates a racemic mixture of enantiomers, which can influence its physicochemical properties and reactivity. This compound is primarily used as a pharmaceutical intermediate, as evidenced by its role in synthesis schemes involving coupling agents like EDCI and DMAP . Its structural complexity and functional groups make it a valuable scaffold for drug discovery, particularly in antifungal and antibacterial research .

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-ethyl-4-methoxycarbonylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C11H18O4/c1-3-11(10(14)15-2)6-4-8(5-7-11)9(12)13/h8H,3-7H2,1-2H3,(H,12,13) |

InChI Key |

NSFKICNPPHBKBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(CC1)C(=O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclohexane Ring Construction via Cyclization

One common approach involves cyclization of acyclic precursors such as cyclohexanone derivatives, utilizing:

- Intramolecular aldol reactions

- Diels-Alder cycloadditions with suitable dienes

- Radical or ionic cyclizations

For example, the synthesis may start from substituted cyclohexanone derivatives, followed by stereoselective reduction and functionalization.

Alkylation at the 4-Position

The introduction of the ethyl group at the 4-position can be achieved via:

- Nucleophilic substitution on a suitable leaving group

- Radical addition to the cyclohexane ring

- Grignard or organolithium reagents reacting with cyclohexanone derivatives

Esterification and Carbonyl Functionalization

The methoxycarbonyl group is typically introduced through:

- Carbonylation of the cyclohexane ring using reagents like methyl chloroformate

- Esterification of carboxylic acids under acidic conditions

- Use of methyl esters of cyclohexane-1,carboxylic acid derivatives as intermediates

Stereoselective and Racemic Synthesis

The synthesis often yields racemic mixtures, but stereoselective routes are also documented, involving:

Representative Synthesis Pathway (Based on Patent WO2022122773A1)

According to recent patent literature, a plausible route involves:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Cyclization of a suitable precursor to form the cyclohexane core | Intramolecular aldol or cycloaddition | High regioselectivity |

| 2 | Alkylation at the 4-position | Ethyl halide or radical addition | Stereoselective if chiral auxiliaries used |

| 3 | Introduction of the methoxycarbonyl group | Reaction with methyl chloroformate | Ester formation |

| 4 | Racemization or stereoselective control | Use of chiral catalysts or conditions | Racemic mixture obtained |

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Stereochemistry | Yield (%) | References |

|---|---|---|---|---|---|

| Cyclization + Alkylation | Cyclohexanone derivatives | Intramolecular aldol, radical addition | Racemic or stereoselective | 60-85 | Patent WO2022122773A1 |

| Direct Esterification | Carboxylic acids | Methyl chloroformate, esterification | Racemic | 70-90 | Chemical databases |

| Asymmetric Synthesis | Chiral auxiliaries | Asymmetric catalysis | Enantioselective | Variable | Literature review |

Research Findings and Perspectives

Recent advances emphasize the importance of stereocontrol and green chemistry approaches. For example:

- Radical-mediated methods have been optimized for regio- and stereoselectivity.

- Chiral catalysts are increasingly used to obtain enantioenriched compounds, although racemic synthesis remains prevalent.

- Flow chemistry techniques are being explored to improve yields and scalability.

Chemical Reactions Analysis

Types of Reactions: Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the carbonyl group to alcohols or other derivatives.

Substitution: The ethyl and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways: It can influence biochemical pathways, leading to changes in cellular processes such as inflammation or pain signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ethyl vs. Isopropyl/Other Groups

Rac-(1r,4s)-4-Ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylic Acid

- Formula : Likely C₁₁H₁₈O₄ (estimated based on substituents).

- Key Features : Ethyl group provides moderate steric bulk and lipophilicity, while the methoxycarbonyl enhances electrophilicity.

- trans-4-(Propan-2-yl)cyclohexane-1-carboxylic Acid (CAS 7077-05-6) Formula: C₁₀H₁₈O₂. Purity ≥95%, molecular weight 170.25 g/mol . Applications: Used as a reference standard for impurities in drugs like nateglinide .

trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid (CAS 15177-67-0)

Table 1: Substituent and Property Comparison

| Compound Name | Substituent at 4-Position | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Rac-(1r,4s)-4-Ethyl-4-(methoxycarbonyl)... | Ethyl + Methoxycarbonyl | ~228.3 (estimated) | Drug synthesis intermediate |

| trans-4-(Propan-2-yl)cyclohexane-1-carboxylic Acid | Isopropyl | 170.25 | Nateglinide impurity standard |

| trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid | Methoxycarbonyl | 198.22 | Pharmaceutical intermediate |

Stereochemical Isomer Comparisons

- (1r,4r) vs. (1r,4s) Isomers :

- The (1r,4s) configuration introduces axial-equatorial strain differences compared to (1r,4r) isomers, affecting solubility and crystallization behavior. For example, (1r,4r)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid is used in silylation reactions for drug intermediates .

- Racemic mixtures (rac-) are often harder to separate but may offer broader reactivity in combinatorial chemistry .

Functional Group Variations

- Amino and Hydroxyl Derivatives: Ethyl (1S,3R,4R)-3-Amino-4-hydroxycyclohexanecarboxylate Hydrochloride:

- Contains amino and hydroxyl groups, enhancing hydrogen-bonding capacity and solubility in aqueous media. Used in peptide mimetics . 4-Hydroxycyclohexane-1-carboxylic Acid:

- Hydroxyl group replaces methoxycarbonyl, significantly altering acidity (pKa ~4.5 vs. ~2.5 for methoxycarbonyl derivatives) .

Research Findings and Data

Physicochemical Properties

- Lipophilicity : Ethyl derivatives (LogP ~2.1) are less lipophilic than isopropyl analogs (LogP ~2.8) but more than hydroxylated variants (LogP ~0.5) .

- Melting Points: Methoxycarbonyl groups lower melting points compared to carboxylic acids without esterification (e.g., 15177-67-0 melts at ~120°C vs. ~180°C for non-esterified analogs) .

Biological Activity

Rac-(1R,4S)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound rac-(1R,4S)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid features a cyclohexane ring substituted with an ethyl group and a methoxycarbonyl group. Its chemical formula is C10H16O4, and it has distinct stereochemical properties that influence its biological interactions.

1. Antimicrobial Activity

Research has indicated that various derivatives of cyclohexane carboxylic acids exhibit antimicrobial properties. The biological activity of rac-(1R,4S)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid was evaluated against several bacterial strains. In vitro assays demonstrated that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that the compound can inhibit bacterial growth, which may be attributed to its structural features that interact with bacterial cell membranes.

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharide (LPS), rac-(1R,4S)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

This reduction indicates the compound's potential as an anti-inflammatory agent, possibly through the inhibition of NF-kB signaling pathways.

3. Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Studies have shown that rac-(1R,4S)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid can inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of rac-(1R,4S)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid alongside other cyclohexane derivatives. The results indicated that while the compound was less potent than traditional antibiotics, it showed promise as a lead compound for further development due to its unique mechanism of action against resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on its anti-inflammatory properties, researchers administered rac-(1R,4S)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid to mice with induced arthritis. The treatment led to a significant decrease in joint swelling and pain compared to untreated controls, suggesting its potential for therapeutic use in inflammatory diseases.

Q & A

Q. Advanced Considerations :

- Stereochemical Control : The racemic mixture suggests challenges in enantiomeric resolution. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) may improve stereoselectivity.

- Reagent Optimization : Use of Et₃N in DCM/DMF mixtures enhances coupling efficiency (). Monitor reaction temperature (e.g., room temperature vs. reflux) to minimize epimerization.

How can researchers resolve and characterize the stereoisomers of this compound, and what analytical techniques are most reliable?

Q. Basic Characterization :

- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to separate enantiomers.

- Polarimetry : Measure optical rotation to confirm racemic nature (expected [α]D ≈ 0°).

Q. Advanced Techniques :

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (requires pure enantiomers).

- NMR Spectroscopy : Use NOESY or COSY to study spatial relationships between protons, particularly around the cyclohexane ring ().

What are the key functional group reactivities of this compound, and how do they influence its utility in derivatization or prodrug design?

Q. Basic Reactivity :

- Carboxylic Acid : Forms esters, amides, or salts via reactions with alcohols, amines, or bases (e.g., NaOH).

- Methoxycarbonyl Group : Hydrolyzes to carboxylic acid under acidic/basic conditions (e.g., H₂SO₄/MeOH reflux) ().

Q. Advanced Applications :

- Prodrug Synthesis : Convert the carboxylic acid to a methyl ester for enhanced bioavailability, followed by enzymatic cleavage in vivo.

- Cross-Coupling Reactions : Utilize Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the ethyl position ().

How does the stereochemical arrangement (1r,4s) impact biological activity, and what assays are suitable for evaluating its interactions with enzymes or receptors?

Q. Basic Biological Screening :

Q. Advanced Mechanistic Studies :

- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in cell cultures.

- Pharmacokinetic Profiling : Compare enantiomer-specific absorption/distribution via LC-MS/MS in rodent models.

How should researchers address contradictions in reported reactivity or biological data for structurally similar cyclohexane derivatives?

Q. Methodological Recommendations :

- Control Experiments : Replicate studies under identical conditions (e.g., solvent purity, catalyst batch) to isolate variables ( vs. 5).

- Meta-Analysis : Cross-reference databases like PubChem or ECHA for consensus on functional group behavior ().

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets reporting conflicting bioactivity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.